![molecular formula C20H30N2O B14145890 3-(2-Phenylethyl)-7-oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane CAS No. 88753-59-7](/img/structure/B14145890.png)
3-(2-Phenylethyl)-7-oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Phenylethyl)-7-oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a combination of phenylethyl and diazadispiro moieties, making it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylethyl)-7-oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane typically involves multi-step organic reactions. One common approach is the reaction of phenylethylamine with a suitable spirocyclic precursor under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as NMR and mass spectrometry, is crucial for monitoring the synthesis process and verifying the structure of the final product.
化学反応の分析
Types of Reactions
3-(2-Phenylethyl)-7-oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons.
科学的研究の応用
3-(2-Phenylethyl)-7-oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-Phenylethyl)-7-oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
2-Phenylethylamine: A simpler analog with similar structural features.
7-Oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane: Lacks the phenylethyl group but shares the spirocyclic core.
Uniqueness
3-(2-Phenylethyl)-7-oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane stands out due to its unique combination of spirocyclic and phenylethyl structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
88753-59-7 |
|---|---|
分子式 |
C20H30N2O |
分子量 |
314.5 g/mol |
IUPAC名 |
11-(2-phenylethyl)-7-oxa-11,14-diazadispiro[5.1.58.26]pentadecane |
InChI |
InChI=1S/C20H30N2O/c1-3-7-18(8-4-1)9-14-22-15-12-20(13-16-22)21-17-19(23-20)10-5-2-6-11-19/h1,3-4,7-8,21H,2,5-6,9-17H2 |
InChIキー |
MMBTWTHLIWXLFT-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)CNC3(O2)CCN(CC3)CCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


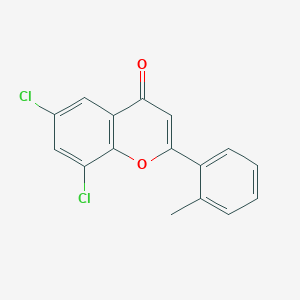
![5,5,5-Trifluoro-4-(([(2-nitrophenyl)sulfonyl]amino)methyl)pentanoic acid](/img/structure/B14145814.png)
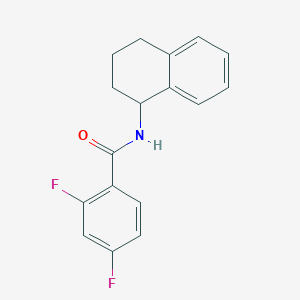
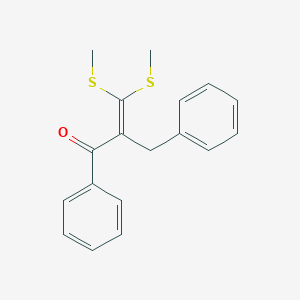
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B14145826.png)
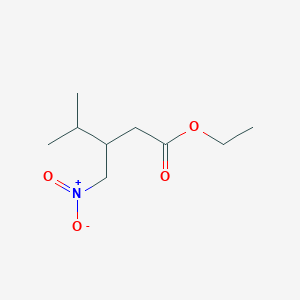
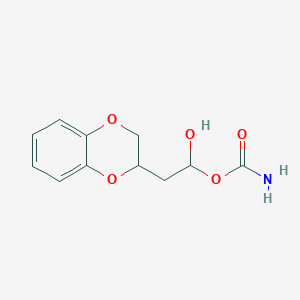

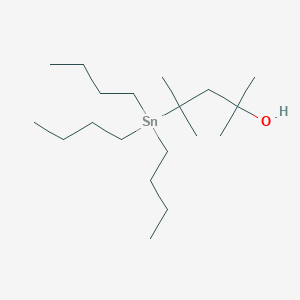
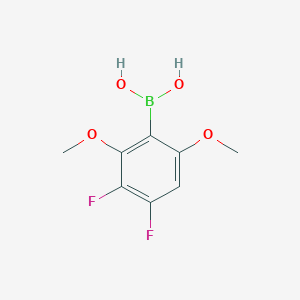
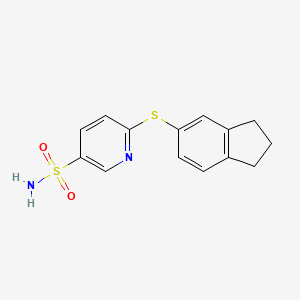
![2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B14145870.png)

![2-[4-(Pyrimidin-5-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14145880.png)
